

# Wighteone: A Technical Guide to its Safety and Toxicity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Wighteone**

Cat. No.: **B192679**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information on the safety and toxicity profile of **Wighteone**. It is intended for research, scientific, and drug development professionals. A comprehensive safety evaluation of **Wighteone** has not been published in the peer-reviewed literature. Therefore, this guide also serves to highlight the existing data gaps and provide a framework for future toxicological assessment.

## Introduction

**Wighteone** is a prenylated isoflavone, a type of flavonoid found in various plants, including *Maclura aurantiaca* (hedge apple) and *Genista ephedroides*.<sup>[1]</sup> Like other flavonoids, **Wighteone** is being investigated for its potential therapeutic properties. As interest in this compound grows, a thorough understanding of its safety and toxicity profile is crucial for any future clinical development. This technical guide provides a summary of the current, albeit limited, knowledge regarding the safety of **Wighteone** and outlines the standard experimental protocols required for a comprehensive toxicological evaluation.

## Physicochemical Information

| Property         | Value                                          | Source  |
|------------------|------------------------------------------------|---------|
| Chemical Formula | C <sub>20</sub> H <sub>18</sub> O <sub>5</sub> | PubChem |
| Molecular Weight | 338.36 g/mol                                   | PubChem |
| CAS Number       | 51225-30-0                                     | PubChem |
| Synonyms         | Erythrinin B, 6-Isopentenylgenistein           | PubChem |

## Non-Clinical Toxicity

There is a significant lack of specific non-clinical toxicity data for **Wighteone** in the public domain. The following sections outline the types of studies that are essential to establish a comprehensive safety profile.

## Acute Toxicity

No studies determining the acute toxicity (e.g., LD50) of **Wighteone** have been identified.

Table 1: Acute Toxicity Data for **Wighteone**

| Species | Route of Administration | LD50 (mg/kg)  | Observations  | Reference |
|---------|-------------------------|---------------|---------------|-----------|
| Mouse   | Oral                    | Not Available | Not Available |           |
| Rat     | Oral                    | Not Available | Not Available |           |
| Mouse   | Intravenous             | Not Available | Not Available |           |
| Rat     | Intravenous             | Not Available | Not Available |           |

## Sub-chronic and Chronic Toxicity

Long-term studies to evaluate the potential toxicity of **Wighteone** following repeated administration have not been reported.

## Genotoxicity

There are no available studies specifically assessing the genotoxic potential of **Wighteone**.

Table 2: Genotoxicity Profile of **Wighteone**

| Assay                  | Test System                    | Metabolic Activation | Result        | Reference |
|------------------------|--------------------------------|----------------------|---------------|-----------|
| Ames Test              | S. typhimurium strains         | With and Without S9  | Not Available |           |
| Chromosomal Aberration | Mammalian cells (e.g., CHO)    | With and Without S9  | Not Available |           |
| In vitro Micronucleus  | Mammalian cells (e.g., L5178Y) | With and Without S9  | Not Available |           |
| In vivo Micronucleus   | Rodent bone marrow             | N/A                  | Not Available |           |

## Cytotoxicity

While the cytotoxic effects of **Wighteone** on various cancer cell lines are being investigated, there is limited information on its effects on normal, non-cancerous human cells. Some studies on other flavonoids have shown cytotoxicity towards normal human cells at high concentrations.<sup>[2][3]</sup>

Table 3: In Vitro Cytotoxicity of **Wighteone** on Normal Human Cells

| Cell Line                                      | Cell Type    | IC50 (µM)     | Exposure Time (h) | Reference |
|------------------------------------------------|--------------|---------------|-------------------|-----------|
| Human Umbilical Vein Endothelial Cells (HUVEC) | Endothelial  | Not Available | Not Available     |           |
| Normal Human Dermal Fibroblasts (NHDF)         | Fibroblast   | Not Available | Not Available     |           |
| Peripheral Blood Mononuclear Cells (PBMCs)     | Immune cells | Not Available | Not Available     |           |

## Clinical Safety

No clinical trials investigating the safety and tolerability of **Wighteone** in humans have been registered or published.

## Experimental Protocols

The following are detailed methodologies for key experiments that should be conducted to evaluate the safety and toxicity profile of **Wighteone**.

### Acute Oral Toxicity (as per OECD Guideline 423)

Objective: To determine the acute oral toxicity of **Wighteone**.

Test System: Female rats (e.g., Sprague-Dawley or Wistar), typically 8-12 weeks old.

Methodology:

- Animals are fasted overnight prior to dosing.
- A single oral dose of **Wighteone** (e.g., starting at 2000 mg/kg) is administered by gavage.
- A control group receives the vehicle only.

- Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
- At the end of the observation period, a gross necropsy is performed on all animals.

### Workflow for Acute Oral Toxicity Study



[Click to download full resolution via product page](#)

Workflow for an acute oral toxicity study.

## In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of **Wighteone** on normal human cell lines.

Test System: Normal human cell lines such as HUVEC, NHDF, or PBMCs.

Methodology:

- Cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with various concentrations of **Wighteone** (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
- After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
- Cell viability is calculated as a percentage of the vehicle-treated control, and the IC<sub>50</sub> value is determined.

Workflow for MTT Cytotoxicity Assay



[Click to download full resolution via product page](#)

Workflow for an in vitro MTT cytotoxicity assay.

# Bacterial Reverse Mutation Test (Ames Test, as per OECD Guideline 471)

Objective: To assess the mutagenic potential of **Wighteone**.

Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA).

Methodology:

- **Wighteone** is tested over a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix).
- The test compound, bacterial tester strain, and S9 mix (if used) are combined in a test tube.
- The mixture is added to a minimal agar plate.
- Plates are incubated for 48-72 hours.
- The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Logical Relationship in Ames Test Interpretation



[Click to download full resolution via product page](#)

Decision logic for the Ames test.

## Potential Signaling Pathways in Toxicity

While specific toxic pathways for **Wighteone** are unknown, flavonoids, in general, can exert toxic effects through various mechanisms, particularly at high concentrations. These can include the generation of reactive oxygen species (ROS), leading to oxidative stress, and interaction with key cellular signaling pathways.

Potential Toxicity Pathway of Flavonoids



[Click to download full resolution via product page](#)

A generalized potential toxicity pathway for flavonoids.

## Conclusion and Future Directions

The currently available data on the safety and toxicity of **Wighteone** is insufficient to support its development as a therapeutic agent. A comprehensive toxicological evaluation, including acute, sub-chronic, and chronic toxicity studies, as well as a full battery of genotoxicity assays, is imperative. Furthermore, in vitro cytotoxicity studies on a panel of normal human cell lines are necessary to determine its therapeutic index. The experimental protocols and frameworks provided in this guide offer a roadmap for the systematic safety assessment of **Wighteone**. As research into the potential benefits of this flavonoid continues, a parallel and rigorous investigation into its safety profile is essential to ensure its potential for safe and effective use in the future.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Wighteone | CAS#:51225-30-0 | Chemsoc [chemsoc.com]
- 2. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Wighteone: A Technical Guide to its Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b192679#safety-and-toxicity-profile-of-wighteone>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)